2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
“2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid” is a benzimidazole derivative . It has a molecular weight of 202.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in various studies . For instance, a new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .
Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid” can be represented by the InChI code: 1S/C11H10N2O2/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)(H,14,15)
.
Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied extensively. For instance, a new series of novel 1H-benzo[d]imidazoles were synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .
Physical And Chemical Properties Analysis
“2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid” is a solid compound with a molecular weight of 202.21 .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including benzimidazole compounds, have been synthesized and evaluated for their antimicrobial potential. For instance, silver (I) complexes of benzimidazole have shown activity against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and the fungus Candida albicans .
Anti-tubercular Agents
Compounds with an imidazole core have been explored for their anti-tubercular properties. A study mentions the synthesis of benzo[d]imidazole derivatives for evaluation against Mycobacterium tuberculosis .
DNA Binding Ligands
Imidazole compounds can be used to prepare cyclic mismatch binding ligands (CMBLs) that exhibit DNA repeat binding properties, which could be useful in genetic research and therapy .
Chemoselective Esterification
In chemical synthesis, imidazole derivatives can act as reagents in the chemoselective esterification of carboxylic acids, a valuable reaction in organic chemistry .
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a wide range of targets due to their broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific target and the biological activity of the compound. For example, some imidazole derivatives show antimicrobial activity, suggesting they may interact with targets in bacteria or fungi to inhibit their growth .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some imidazole derivatives have been found to have anti-inflammatory and antitumor activities, suggesting they may affect pathways related to inflammation and cell proliferation .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, although specific information would depend on the exact structure of the compound.
Result of Action
The result of the compound’s action would depend on its specific biological activity. For example, if the compound has antimicrobial activity, the result might be the inhibition of growth or killing of the microorganism .
Future Directions
Benzimidazole derivatives, including “2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid”, have potential applications in various fields, especially in medicinal chemistry. They have shown promising results as potential anticancer agents , suggesting that they deserve further evaluation for their therapeutic use.
properties
IUPAC Name |
2-cyclopropyl-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXFPZUFVDVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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